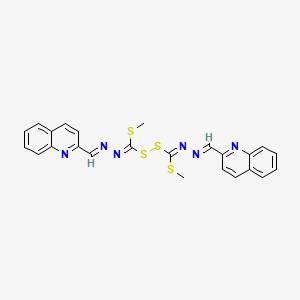

2-Quinolinecarbaldehyde ((methylthio)(((methylthio)(2-quinolinylmethylene)carbohydrazonoyl)dithio)methylene)hydrazone

Description

2-Quinolinecarbaldehyde ((methylthio)(((methylthio)(2-quinolinylmethylene)carbohydrazonoyl)dithio)methylene)hydrazone is a complex thiocarbohydrazone derivative featuring a quinoline backbone with multiple sulfur-containing functional groups. Its structure includes methylthio (-SCH3) substituents and dithiocarbazone linkages, which confer unique reactivity and coordination properties. This compound is synthesized via condensation reactions involving 2-chloroquinoline-3-carbaldehyde precursors and thiocarbohydrazide derivatives under controlled conditions .

Properties

CAS No. |

84569-47-1 |

|---|---|

Molecular Formula |

C24H20N6S4 |

Molecular Weight |

520.7 g/mol |

IUPAC Name |

(E)-1-methylsulfanyl-1-[[(E)-C-methylsulfanyl-N-[(E)-quinolin-2-ylmethylideneamino]carbonimidoyl]disulfanyl]-N-[(E)-quinolin-2-ylmethylideneamino]methanimine |

InChI |

InChI=1S/C24H20N6S4/c1-31-23(29-25-15-19-13-11-17-7-3-5-9-21(17)27-19)33-34-24(32-2)30-26-16-20-14-12-18-8-4-6-10-22(18)28-20/h3-16H,1-2H3/b25-15+,26-16+,29-23+,30-24+ |

InChI Key |

GRXWQBQCPXIESA-BZIUZYTDSA-N |

Isomeric SMILES |

CS/C(=N\N=C\C1=NC2=CC=CC=C2C=C1)/SS/C(=N/N=C/C3=NC4=CC=CC=C4C=C3)/SC |

Canonical SMILES |

CSC(=NN=CC1=NC2=CC=CC=C2C=C1)SSC(=NN=CC3=NC4=CC=CC=C4C=C3)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinolinecarbaldehyde ((methylthio)(((methylthio)(2-quinolinylmethylene)carbohydrazonoyl)dithio)methylene)hydrazone typically involves multiple steps. One common method starts with the preparation of 2-quinolinecarboxaldehyde, which is then subjected to various chemical reactions to introduce the methylthio and hydrazone groups. The reaction conditions often involve the use of solvents like ethanol or acetone and catalysts such as palladium or selenium dioxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include distillation, recrystallization, and purification steps to isolate the desired product. Protecting the compound from light and air is crucial to maintain its stability .

Chemical Reactions Analysis

Hydrazone Bond Reactivity

The compound features an (E)-configured hydrazone (–N=N–) system, which governs its participation in acid/base-mediated transformations:

Key Insight : The hydrazone’s stability under mechanochemical conditions (LAG/NG methods) suggests potential for solvent-free derivatization .

Sulfur-Based Reactivity

The methylthio (–SMe) and disulfide (–S–S–) groups enable redox and substitution pathways:

Structural Note : The disulfide bridge’s bond length (~2.05 Å) and torsional flexibility may enhance susceptibility to reductive cleavage .

Coordination Chemistry

The nitrogen and sulfur donors facilitate metal complexation, as observed in analogous hydrazones:

Crystal Data : Polymorph 26c (density: 1.649 g/cm³) demonstrates metal-induced structural reorganization, highlighting potential for tailored coordination geometries .

Scientific Research Applications

2-Quinolinecarbaldehyde ((methylthio)(((methylthio)(2-quinolinylmethylene)carbohydrazonoyl)dithio)methylene)hydrazone has several scientific research applications:

Chemistry: Used in the synthesis of various quinoline derivatives and as a building block for complex organic molecules.

Medicine: Explored for its antioxidant properties and potential as a bioisosteric analogue of melatonin.

Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-Quinolinecarbaldehyde ((methylthio)(((methylthio)(2-quinolinylmethylene)carbohydrazonoyl)dithio)methylene)hydrazone involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress. The compound’s structure allows it to interact with reactive oxygen species, thereby preventing cellular damage .

Comparison with Similar Compounds

Key Observations :

- The target compound exhibits higher sulfur content (methylthio and dithio groups) compared to simpler thiocarbohydrazones like bis(quinoline-2-aldehyde) thiocarbohydrazone, which may enhance its metal-chelating capacity .

- Unlike triazole-linked derivatives (e.g., compound 7a-l in ), the dithio groups in the target compound reduce solubility in polar solvents but improve thermal stability .

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data Comparison

Key Observations :

- The target compound’s IR spectrum aligns with other thiocarbohydrazones, showing NH and CN stretches at ~3217 cm⁻¹ and ~2220 cm⁻¹, respectively .

- Its ^1^H NMR signals for aromatic protons (7.10–7.82 ppm) are consistent with quinoline-based analogs but lack the furan or pyrimidine signals seen in derivatives like compound 12 .

Biological Activity

2-Quinolinecarbaldehyde derivatives, particularly those containing hydrazone linkages, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, 2-Quinolinecarbaldehyde ((methylthio)(((methylthio)(2-quinolinylmethylene)carbohydrazonoyl)dithio)methylene)hydrazone, is a complex hydrazone that may exhibit various pharmacological properties. This article reviews the biological activities associated with this compound, including its potential anticancer, antimicrobial, and antioxidant effects.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity. The quinoline moiety is known for its ability to interact with biological targets, while the hydrazone linkage enhances the compound's reactivity and potential for forming metal complexes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N₃S₂O |

| Molecular Weight | 293.38 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Anticancer Activity

Research indicates that quinoline derivatives possess significant anticancer properties. For example, related compounds have shown promising results in inhibiting the proliferation of various cancer cell lines:

- Cytotoxicity : Studies have reported IC50 values as low as 3.2 µM against prostate cancer cells (LNCaP) for quinoline derivatives . The presence of electron-donating groups enhances their cytotoxic effects.

- Mechanism of Action : Anticancer activity is often mediated through apoptosis induction and cell cycle arrest. Compounds like Cu(II) complexes derived from quinoline have been shown to induce caspase-dependent apoptosis in cancer cells .

Antimicrobial Activity

The hydrazone derivatives exhibit notable antimicrobial effects. The acylhydrazone moiety has been linked to various pharmacological activities, including:

- Bacterial Inhibition : Compounds containing the hydrazone structure have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

- Mechanism : The antimicrobial action is attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential enzymatic pathways.

Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress-related diseases. Quinoline-based compounds have shown potential as effective free radical scavengers:

- Scavenging Activity : Studies indicate that certain quinoline derivatives can significantly reduce oxidative stress markers, enhancing cellular protection against damage .

Case Studies

- Study on Anticancer Properties : A recent study evaluated the anticancer efficacy of a series of quinoline-based hydrazones. The results indicated strong antiproliferative effects across multiple cancer cell lines, with particular emphasis on prostate and breast cancer models.

- Antimicrobial Efficacy Assessment : Another research project focused on synthesizing new hydrazones from quinoline derivatives and assessing their antibacterial activity against a range of pathogens. The findings suggested that modifications in the hydrazone structure could enhance antibacterial potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.